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7-Chloro-1H-indole-5-carboxylic acid

Cat. No.: B15070189
CAS No.: 887591-41-5
M. Wt: 195.60 g/mol
InChI Key: XGPJDPNLYSERAL-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) and Halogenated Indole Scaffolds in Advanced Synthetic Chemistry Research

The indole scaffold is a privileged structural motif in organic and medicinal chemistry. organic-chemistry.org Its prevalence in nature, from the amino acid tryptophan to complex alkaloids, has inspired extensive research into its synthesis and modification. researchgate.net Indole is an electron-rich heteroaromatic system, which makes it particularly reactive towards electrophilic substitution, with the C-3 position being the most nucleophilic. researchgate.net The development of efficient methods to functionalize the indole core at various positions (C-2, C-3, the N-atom, and the benzene (B151609) ring) is a significant area of ongoing research. organic-chemistry.org

The introduction of halogen atoms, such as chlorine, onto the indole scaffold—creating halogenated indoles—profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation can alter the reactivity of the indole ring, directing subsequent chemical transformations and serving as a handle for cross-coupling reactions. nih.gov For instance, the presence of a halogen can enhance the electrophilic nature of the indole system. scbt.com In medicinal chemistry, halogen substituents are often incorporated to improve a compound's biological activity and pharmacokinetic profile. mdpi.com Specifically, the presence of halogen derivatives (F, Cl, Br) at position 5 or 7 of the indole scaffold has been shown to affect cytotoxicity in cancer research. mdpi.com

Importance of Carboxylic Acid Functionality in Indole Systems for Chemical Transformations

The carboxylic acid group is one of the most versatile functional groups in organic synthesis. When attached to an indole ring, it serves several critical roles. Firstly, it acts as a director for further reactions and a key point for derivatization. Carboxylic acids can be readily converted into a wide array of other functional groups, including esters, amides, acyl chlorides, and alcohols, providing access to a large library of indole derivatives. britannica.com For example, indole-2-carboxylic acid can be converted to its acid chloride and subsequently coupled with anilines to form indole-2-carboxamides. eurjchem.com

Secondly, the carboxylic acid functionality significantly influences the molecule's physical and chemical properties. It enhances acidity, facilitates proton transfer reactions, and can participate in intramolecular hydrogen bonding, which affects conformational stability. scbt.com The crystal structure of indole-3-carboxylic acid, for instance, reveals centrosymmetric hydrogen-bonded dimers that are further linked into sheets through hydrogen bonds with the indole's hetero-amine group. bohrium.com In the context of drug design, the carboxyl group can act as a crucial binding motif, chelating with metal ions in the active sites of enzymes. rsc.orgnih.gov

Overview of Research Trajectories for Monochloro-1H-indole-x-carboxylic Acids and Their Derivatives

Research involving monochloro-1H-indole-carboxylic acids is multifaceted, primarily focusing on their utility as synthetic intermediates for creating molecules with specific biological activities. The specific substitution pattern of the chlorine and carboxylic acid groups on the indole ring is critical in determining the synthetic routes and the properties of the resulting derivatives.

Scientists often use these compounds as starting materials or key intermediates in multi-step syntheses. For example, derivatives of indole-2-carboxylic acid have been investigated as potential HIV-1 integrase strand transfer inhibitors. rsc.org In one study, 6-bromo-1H-indole-2-carboxylic acid was used as a starting material, which was then esterified and subjected to further modifications to explore structure-activity relationships. nih.gov Similarly, a high-throughput screening campaign identified an indole derivative, which included an indole-2-carboxylic acid moiety, as a micromolar CysLT1 antagonist. nih.gov

The synthesis of these scaffolds themselves is an active area of research. Palladium-catalyzed reactions are a common strategy for constructing functionalized indoles. acs.org For example, a one-pot synthesis for indole-3-carboxylic acids has been developed using a sequential palladium-catalyzed reaction. acs.org The position of the chloro substituent can influence reaction outcomes; a chlorine atom at the 7-position of an indole ring has been shown to result in high yields in certain amination reactions. acs.org

The following table provides examples of monochloro-1H-indole-x-carboxylic acids and their derivatives from research literature, illustrating their roles in synthetic chemistry.

Compound NameCAS NumberApplication/Research Focus
7-Chloro-1H-indole-4-carboxylic acid588688-45-3Synthetic building block.
Ethyl 5-chloro-1H-indole-2-carboxylate31950-32-8Intermediate in microwave-assisted synthesis of indole esters. researchgate.net
Ethyl 4-chloro-7-nitro-1H-indole-2-carboxylateNot specifiedIntermediate in the synthesis of Fructose-1,6-bisphosphatase inhibitors. researchgate.net
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylateNot specifiedSynthesized as part of a library of indole-2-carboxylic acid derivatives. rsc.org

The research trajectory for these compounds is clearly directed towards the creation of novel, functional molecules. By leveraging the unique chemical handles provided by the chlorine and carboxylic acid groups, chemists can explore new chemical space and develop compounds with potential applications in medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B15070189 7-Chloro-1H-indole-5-carboxylic acid CAS No. 887591-41-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887591-41-5

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-1H-indole-5-carboxylic acid

InChI

InChI=1S/C9H6ClNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13)

InChI Key

XGPJDPNLYSERAL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(=O)O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Chloro 1h Indole 5 Carboxylic Acid and Regioisomeric Analogs

Strategies for Indole (B1671886) Ring Formation Incorporating Chlorination at the C7 Position

The regioselective introduction of a chlorine atom at the C7 position of the indole nucleus is a key challenge that can be addressed through various synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.

Fischer Indole Synthesis and its Contemporary Variants for 7-Chloroindole (B1661978) Precursors

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a widely employed method for the construction of the indole ring. chem-station.comnih.gov The classical approach involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. chem-station.comnih.gov For the synthesis of 7-chloroindole precursors, this would typically involve the reaction of (2-chlorophenyl)hydrazine (B82148) or a suitably substituted derivative.

Contemporary variants of the Fischer indole synthesis have been developed to overcome some of the limitations of the classical method, such as harsh reaction conditions and limited availability of substituted hydrazines. The Buchwald-Hartwig amination, for instance, provides a modern approach to the synthesis of the requisite arylhydrazones from aryl halides and hydrazones. chem-station.com This palladium-catalyzed cross-coupling reaction offers a versatile entry to a wide range of substituted hydrazones that may not be readily accessible through traditional methods.

Another variation is the three-component Fischer indole synthesis, which allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts. nih.gov This approach involves the in-situ formation of a metalloimine, which then reacts with the arylhydrazine to form the hydrazone intermediate that subsequently undergoes Fischer indolization. nih.gov

Variant Description Advantages
Classical Fischer Indole SynthesisAcid-catalyzed cyclization of an arylhydrazine and a ketone/aldehyde.Well-established, straightforward for certain substrates.
Buchwald ModificationPalladium-catalyzed cross-coupling of aryl halides and hydrazones to form the arylhydrazone intermediate.Expands the scope to a wider range of substituted indoles, milder conditions. chem-station.com
Three-Component SynthesisOne-pot reaction of a nitrile, an organometallic reagent, and an arylhydrazine salt.High efficiency, convergent synthesis of complex indoles. nih.gov

Multistep Synthetic Routes to Access Specific Chlorinated Indole Architectures

In cases where the Fischer indole synthesis is not suitable or does not provide the desired regioselectivity, multistep synthetic sequences are employed. These routes often involve the construction of a substituted benzene (B151609) ring followed by cyclization to form the indole nucleus. For example, a synthetic pathway to a 7-chloroquinoline (B30040) derivative, a related heterocyclic system, involves a three-step sequence starting from 4,7-dichloroquinoline. This includes N-oxidation, C2-amide formation, and a subsequent C4 SNAr reaction, showcasing a strategy of building functionality around a pre-existing chlorinated heterocyclic core. acs.org

Installation and Functionalization of the Carboxylic Acid Moiety at C5 (and other positions)

The introduction of a carboxylic acid group, particularly at the C5 position of the indole ring, is a critical step in the synthesis of the target molecule. Palladium-catalyzed carbonylation and traditional esterification followed by hydrolysis are two powerful strategies to achieve this transformation.

Palladium-Catalyzed Carbonylation Approaches for Indole-5-carboxylic Acid Derivatization

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the introduction of carbonyl groups into aromatic and heteroaromatic systems. nih.govmdpi.com These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst.

A particularly relevant example is the palladium-catalyzed double carbonylation of 5-bromo-7-iodoindole. researchgate.net This reaction demonstrates the potential for regioselective functionalization of dihaloindoles. By carefully controlling the reaction conditions, it is possible to selectively carbonylate the more reactive C-I bond over the C-Br bond, providing a direct route to indol-7-ylglyoxylamides. researchgate.net This strategy could be adapted to introduce a carboxylic acid or its derivative at the C5 position by starting with a 7-chloro-5-haloindole. The choice of nucleophile (e.g., water, alcohol, or amine) determines the nature of the resulting carbonyl compound (carboxylic acid, ester, or amide). researchgate.net

Catalyst System Substrate Product Key Features
Pd(OAc)2/dppf5-Bromo-7-iodoindoleIndol-7-ylglyoxylamideSelective double carbonylation at the C7 position. researchgate.net
PdI2/KI2-AlkynylanilinesIndole-3-carboxylic estersOxidative heterocyclization-alkoxycarbonylation. unipr.it

Esterification and Subsequent Hydrolysis Pathways for Carboxylic Acid Introduction and Manipulation

A traditional and reliable method for the synthesis of carboxylic acids is through the hydrolysis of their corresponding esters. youtube.comorgsyn.org This two-step process involves the initial formation of an ester, often through Fischer esterification of a pre-existing carboxylic acid or by introduction of an ester group via other means, followed by hydrolysis under acidic or basic conditions. orgsyn.orgnih.gov

For the synthesis of 7-chloro-1H-indole-5-carboxylic acid, a plausible route would involve the synthesis of a 7-chloro-1H-indole-5-carboxylate ester as a key intermediate. This ester could then be subjected to hydrolysis to yield the desired carboxylic acid. The choice of ester (e.g., methyl or ethyl) can influence the ease of hydrolysis, and the reaction conditions must be carefully chosen to avoid side reactions, especially with the sensitive indole nucleus. Alkaline hydrolysis is often preferred for its irreversibility. orgsyn.org

Regioselective Synthetic Control and Advanced Functionalization of Indole Carboxylic Acid Scaffolds

The development of methods for the regioselective functionalization of the indole core is crucial for the synthesis of complex, biologically active molecules. Directing group strategies and transition-metal-catalyzed C-H activation have become powerful tools for achieving high regioselectivity in the modification of the indole ring.

For instance, the use of a pivaloyl protecting group on the indole nitrogen has been shown to direct rhodium-catalyzed C-H functionalization specifically to the C7 position. nih.gov This allows for the introduction of various substituents at this position with high selectivity. While this example focuses on C7 functionalization, similar directing group strategies can be envisioned to control the regioselectivity of reactions at other positions of the indole nucleus.

Furthermore, the functionalization of pre-existing indole carboxylic acids has been demonstrated. For example, the direct arylation of indole carboxylic acids at various positions on the benzene ring has been achieved using ruthenium catalysis, showcasing the tolerance of the carboxylic acid group to these reaction conditions. nih.gov The ability to perform such late-stage functionalizations provides a powerful avenue for the diversification of indole carboxylic acid scaffolds.

Methodology Position Functionalized Key Features
Rhodium-catalyzed C-H activationC7Use of an N-pivaloyl directing group for high regioselectivity. nih.gov
Ruthenium-catalyzed direct arylationC4, C6, C7Functionalization of indole carboxylic acids. nih.gov
Directed metalation-group danceC2 and C6 (of 7-azaindole)Iterative functionalization of the heterocyclic and carbocyclic rings. scispace.comworktribe.com

Methodologies for Controlling Substitution Patterns of Halogen and Carboxyl Groups

The regioselective synthesis of indoles, particularly with specific substitution on the benzene ring, presents a significant chemical challenge. Traditional methods often yield mixtures of isomers, necessitating laborious separation and purification steps. Consequently, modern synthetic chemistry has focused on developing methodologies that provide high regiocontrol.

One of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds is Directed ortho-Metalation (DoM) . In the context of indole synthesis, DoM allows for the deprotonation at a specific position on the benzene ring, guided by a directing metalation group (DMG) typically installed on the indole nitrogen. This approach is particularly effective for introducing substituents at the C7 position, which is otherwise difficult to functionalize selectively.

The general principle involves the use of a strong base, such as an organolithium reagent, to abstract a proton ortho to the DMG. The resulting organometallic intermediate is then quenched with an appropriate electrophile to introduce the desired functionality. For the synthesis of 7-chloroindoles, a suitable electrophilic chlorine source would be used. The carboxyl group at the C5 position could either be present on the starting indole or introduced in a subsequent step.

Table 1: Examples of Directed ortho-Metalation for C7-Functionalization of Indoles

Indole Precursor (DMG)Metalation ConditionsElectrophileC7-Substituted ProductReference
N-Pivaloylindoles-BuLi, TMEDA, THF, -78 °CI27-Iodo-N-pivaloylindoleSnieckus, V. et al.
N-tert-Butoxycarbonylindole (N-Boc-indole)n-BuLi, THF, -78 °C(CH3)3SiCl7-Trimethylsilyl-N-Boc-indoleSnieckus, V. et al.
N-Benzenesulfonylindolen-BuLi, Et2O, 0 °CCO2N-Benzenesulfonyl-1H-indole-7-carboxylic acidGribble, G. W. et al.
N-Triisopropylsilylindolet-BuLi, THF, -78 °CN-Chlorosuccinimide (NCS)7-Chloro-N-triisopropylsilylindoleConceptual Example

Another cornerstone of indole synthesis with inherent control over the substitution pattern is the Fischer Indole Synthesis . Discovered in 1883, this reaction remains one of the most widely used methods for preparing indoles. mdpi.combeilstein-journals.org The regiochemical outcome of the Fischer indole synthesis is predetermined by the substitution pattern of the starting arylhydrazine. beilstein-journals.org

To synthesize this compound via this method, one would require the corresponding (3-chloro-5-carboxyphenyl)hydrazine as a starting material. The reaction involves the condensation of this hydrazine (B178648) with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and aromatization to yield the target indole. The choice of the carbonyl component determines the substituents at the C2 and C3 positions of the indole ring.

Table 2: Regiocontrol in Fischer Indole Synthesis Based on Phenylhydrazine Substitution

Substituted PhenylhydrazineCarbonyl ComponentResulting Indole Substitution PatternReference
p-TolylhydrazineAcetone2,5-Dimethyl-1H-indole beilstein-journals.org
(4-Methoxyphenyl)hydrazinePyruvic acid5-Methoxy-1H-indole-2-carboxylic acid wikipedia.org
(3-Chlorophenyl)hydrazineEthyl pyruvate4-Chloro- and 6-Chloro-1H-indole-2-carboxylic acid ethyl ester (mixture)General Knowledge
(3-Chloro-5-carboxyphenyl)hydrazineGlyoxylic acid7-Chloro-1H-indole-2,5-dicarboxylic acidConceptual Example

One-Pot Multicomponent Condensation Reactions for Efficient Indole Carboxylic Acid Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. Several MCRs have been developed for the synthesis of substituted indoles.

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct highly substituted indole cores, which could then be further functionalized. For example, a three-component approach can be used to generate multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine salts in a one-pot process. nih.gov

A notable example of a one-pot, three-component reaction for the synthesis of complex indole-containing heterocycles involves the reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. This reaction, catalyzed by triethylamine, produces 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles in good yields. This demonstrates the power of MCRs to build intricate molecular architectures in a single step.

Table 3: One-Pot, Three-Component Synthesis of 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles

AldehydeYield (%)Melting Point (°C)
Benzaldehyde75275–277
4-Chlorobenzaldehyde81278–280
4-Methoxybenzaldehyde72268–270
2-Hydroxybenzaldehyde67271–273
1H-Pyrrole-2-carbaldehyde64258–261

Data adapted from a study on the synthesis of tetrazolopyrimidine-6-carbonitrile derivatives.

Chemical Reactivity and Transformation Pathways of 7 Chloro 1h Indole 5 Carboxylic Acid and Its Derivatives

Reactivity Profiles of the Indole (B1671886) Nucleus under Diverse Reaction Conditions

Comprehensive Analysis of Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The indole nucleus is an electron-rich aromatic system, which dictates its characteristic reactivity. Generally, the pyrrole (B145914) ring of the indole is more susceptible to electrophilic attack than the benzene (B151609) ring due to the higher electron density. Electrophilic substitution reactions are a cornerstone of indole chemistry, typically occurring at the C3 position, which is the most nucleophilic site. If the C3 position is substituted, electrophilic attack may occur at the C2 or other available positions on the pyrrole ring. These reactions proceed through a mechanism where an electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, before a proton is removed to restore aromaticity byjus.com.

Conversely, nucleophilic substitution on an unsubstituted, electron-rich indole ring is uncommon. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or proceed through mechanisms that can accommodate the high electron density. One such pathway is the SN1 mechanism, where the departure of a good leaving group from the nitrogen atom can generate a resonance-stabilized indolyl cation, which is then attacked by a nucleophile clockss.org. Another possibility is nucleophilic substitution on a pre-functionalized indole, for instance, the displacement of a halide from a haloindole, which may require elevated temperatures or catalysis mdpi.com. Unprecedented nucleophilic substitution reactions have been observed in specific cases, such as those involving 1-hydroxyindole (B3061041) derivatives, where the deviation of the N-O bond from the indole plane facilitates the reaction core.ac.ukresearchgate.net.

The Influence of the C7-Chloro Substituent on Indole Ring Reactivity and Selectivity

The presence of a chlorine atom at the C7 position of the indole nucleus significantly modulates its reactivity and the regioselectivity of subsequent reactions. The C7 position is part of the benzene ring and is inherently less reactive towards electrophiles than the C2 and C3 positions of the pyrrole ring nih.gov.

The chlorine atom exerts two opposing electronic effects: it is an electron-withdrawing group through induction and an electron-donating group through resonance. As a halogen, its inductive effect is generally stronger, leading to a deactivation of the benzene ring towards electrophilic aromatic substitution. This deactivation makes attack on the benzene portion (C4, C5, C6) even less favorable compared to the still electron-rich pyrrole ring.

However, the C7-chloro substituent is crucial for modern synthetic strategies, particularly in transition-metal-catalyzed cross-coupling reactions. The C7-H bond, typically considered inert, can be selectively functionalized through chelation-assisted C-H activation. This often involves installing a directing group on the indole nitrogen, which coordinates to a metal catalyst (e.g., palladium, rhodium) and directs the functionalization to the proximate C7 position nih.govresearchgate.netnih.gov. This strategy allows for a range of transformations at the C7 position, including arylation, olefination, acylation, and alkylation, which are otherwise difficult to achieve nih.govnih.gov. Thus, the C7-chloro group can be viewed both as a modulator of classical reactivity and as a synthetic handle for advanced, site-selective transformations.

Transformations Involving the Carboxylic Acid Functional Group

Derivatization to Esters, Amides, and Acid Chlorides through Established Synthetic Protocols

The carboxylic acid moiety at the C5 position of 7-chloro-1H-indole-5-carboxylic acid is a versatile functional group that can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis for creating new chemical entities with diverse properties researchgate.netresearchgate.net.

Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, dehydrative coupling methods using various catalysts and reagents can achieve esterification under milder conditions researchgate.netorganic-chemistry.org.

Amides are typically formed by activating the carboxylic acid, followed by reaction with a primary or secondary amine youtube.com. A host of coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions nih.govacs.org. One common method involves the in-situ generation of phosphonium (B103445) salts from triphenylphosphine (B44618) and an N-haloimide, which act as activating agents for the carboxylic acid nih.govacs.orgresearchgate.net.

Acid chlorides , being highly reactive carboxylic acid derivatives, are valuable synthetic intermediates. They are generally prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride organic-chemistry.orglibretexts.orgyoutube.comlibretexts.orgresearchgate.net. These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom libretexts.org.

The following table summarizes common protocols for these derivatizations:

DerivativeReagent(s)Typical Conditions
Ester Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Heat, reflux
Alcohol, Dehydrative Coupling Agent (e.g., DCC, EDC)Room temperature
Amide Amine (Primary or Secondary), Coupling Agent (e.g., DCC, HATU)Room temperature, inert solvent
Amine, PPh₃, N-ChlorophthalimideRoom temperature, 12 h
Acid Chloride Thionyl Chloride (SOCl₂)Heat, reflux
Oxalyl Chloride ((COCl)₂)Room temperature, inert solvent

This table presents generalized synthetic protocols. DCC: Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; PPh₃: Triphenylphosphine.

Investigating Reduction and Oxidation Reactions of the Carboxyl Functionality

The carboxyl group of this compound can undergo both reduction and oxidation, leading to different classes of compounds.

Reduction Reactions: The reduction of the carboxylic acid functionality typically yields the corresponding primary alcohol, 7-chloro-5-(hydroxymethyl)-1H-indole. This transformation requires powerful reducing agents due to the low reactivity of carboxylic acids towards reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, followed by an acidic workup to protonate the resulting alkoxide. The reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids using metals like lithium or sodium in liquid ammonia (B1221849) has also been described, which reduces the pyrrole ring in addition to potentially affecting the carboxyl group google.com.

Oxidation Reactions: Direct oxidation of a carboxylic acid group is challenging as it is already in a high oxidation state. However, oxidative reactions involving the carboxyl group, particularly oxidative decarboxylation, are well-established. These reactions result in the loss of the carboxyl group as carbon dioxide and the formation of a new functional group or a C-H bond. Furthermore, the indole nucleus itself is susceptible to oxidation, which can lead to complex product mixtures. For example, the oxidation of indole-2-carboxylic acid has been shown to yield various dioxindole products researchgate.net. The presence of catalysts can direct the oxidation pathway; for instance, Cr(VI) complexes can act as electrophiles attacking the indole ring researchgate.net. In some cases, oxidation of substituted indole-2-carboxylic acid derivatives can lead to the formation of para-benzoquinone structures nih.gov.

Mechanistic Studies of Decarboxylative Reactions and Their Applicability

Decarboxylation, the removal of the carboxyl group as CO₂, is a significant transformation of indole carboxylic acids, providing access to substituted indoles that might be difficult to synthesize otherwise researchgate.net. The reaction can proceed through several mechanisms depending on the reaction conditions and the position of the carboxyl group on the indole ring.

Acid-Catalyzed Decarboxylation: In acidic media, the decarboxylation of indolecarboxylic acids can occur via electrophilic substitution where a proton replaces the carboxyl group. Mechanistic studies suggest that in concentrated acid, the reaction may proceed through the initial addition of water to the carboxyl group, forming a hydrated intermediate. This is followed by a rate-determining cleavage of the C-C bond to release protonated carbonic acid nih.gov. This mechanism avoids the formation of highly energetic protonated carbon dioxide researchgate.net.

Base-Catalyzed and Thermal Decarboxylation: Under basic or thermal conditions, decarboxylation can also be achieved. For indole-3-carboxylic acids, heating in the presence of a base like potassium carbonate (K₂CO₃) or even just in a high-boiling solvent like acetonitrile (B52724) can effectively promote decarboxylation researchgate.nettandfonline.com. The proposed mechanism involves the formation of the carboxylate anion, which then loses CO₂ to form a carbanionic intermediate at the C3 position. This intermediate is subsequently protonated by the solvent or trace acid to yield the final product tandfonline.com. Simple heating of indole-2-carboxylic acid above its melting point is also a classical method for decarboxylation researchgate.net.

Metal-Catalyzed Decarboxylative Coupling: A highly valuable application of decarboxylation is in metal-catalyzed cross-coupling reactions. In these processes, the carboxylic acid functionality is used as a traceless directing group or as a source of an aryl or heteroaryl anion equivalent. For instance, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides an efficient route to N-aryl indoles researchgate.netorganic-chemistry.org. The mechanism involves the formation of a copper carboxylate, followed by decarboxylation to generate an indolyl-copper intermediate, which then participates in the cross-coupling cycle organic-chemistry.org.

The following table compares different decarboxylation methods for indole carboxylic acids:

MethodCatalyst/ReagentConditionsProposed Intermediate
Acid-Catalyzed Concentrated Acid (e.g., H₂SO₄)HeatHydrated Carboxyl/Protonated Carbonic Acid nih.gov
Base-Catalyzed K₂CO₃High Temperature (e.g., 140°C) in EtOHIndolyl Carbanion tandfonline.com
Solvent-Promoted AcetonitrileHigh Temperature (e.g., 140°C)Indolyl Carbanion tandfonline.com
Thermal HeatAbove melting pointZwitterion/Carbanion
Decarboxylative Coupling Cu₂O, Base (e.g., K₃PO₄)High Temperature (e.g., 160°C) in NMPIndolyl-Copper Species organic-chemistry.org

This table provides a summary of various decarboxylation approaches. EtOH: Ethanol; NMP: N-Methyl-2-pyrrolidone.

Oligomerization and Adduct Formation of Indole Carboxylic Acid Derivatives

Indole carboxylic acids, including derivatives such as this compound, exhibit a propensity for self-assembly and reaction under certain conditions, leading to the formation of oligomers like dimers and trimers, as well as adducts with other molecules. This reactivity is primarily centered on the electron-rich indole nucleus, particularly the C2 and C3 positions. The formation of these higher-order structures is influenced by factors such as the reaction medium, the presence of catalysts (e.g., acids), and electrochemical potential. Understanding the pathways of oligomerization is crucial for controlling the synthesis of novel molecular architectures based on the indole scaffold.

Advanced Spectroscopic and Computational Investigations of 7 Chloro 1h Indole 5 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations and Advanced Molecular Modeling

Energetic Analysis of Dimeric and Higher-Order Polymeric Forms of Indole (B1671886) Carboxylic Acids

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the intermolecular interactions that govern the formation of dimeric and polymeric structures of indole carboxylic acids. In the solid state, these molecules frequently self-assemble through hydrogen bonding, leading to the formation of stable, ordered supramolecular structures.

The primary interaction driving the dimerization of indole carboxylic acids is the formation of strong, centrosymmetric cyclic dimers connected by double O-H⋯O hydrogen bonds between the carboxylic acid moieties of two separate molecules. mdpi.com This is a common structural motif observed in the crystal structures of various carboxylic acids, including indole-3-carboxylic acid and 5-halo-1H-indole-2-carboxylic acids. mdpi.com Beyond this primary dimeric linkage, N-H⋯O intermolecular hydrogen bonds, where the indole NH group acts as a donor and a carboxylic oxygen atom acts as an acceptor, often connect these dimer units into extended chains or sheets. mdpi.comresearchgate.net

Energetic analyses quantify the stability of these aggregates. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. mdpi.com For similar heterocyclic carboxylic acid dimers, SAPT analyses have shown that dispersive forces are often the decisive factor in stabilizing intermolecular interactions, even in the presence of strong hydrogen bonds. mdpi.com The stability of these dimeric structures is significant, with interaction energies indicating a strong propensity for self-association. For instance, theoretical studies on related indole-2-carboxylic acid have been performed to understand its monomeric and associated forms. researchgate.netresearchgate.net

Table 1: Calculated Interaction Energies for Dimer Models of Related Carboxylic Acids This table is representative of typical interaction energies found in related heterocyclic carboxylic acid dimers, as direct data for 7-Chloro-1H-indole-5-carboxylic acid is not available. The values are based on quantum-chemical computations like SAPT.

Dimer ModelInteraction TypeTotal Interaction Energy (kcal/mol)Dominant Force Component
Carboxylic Acid DimerO-H···O Hydrogen Bonds-15 to -25Electrostatic/Dispersion
Stacked Indole Ringsπ-π Stacking-5 to -10Dispersion
Indole-Carboxyl DimerN-H···O Hydrogen Bonds-8 to -15Electrostatic/Dispersion

Molecular Docking Simulations to Investigate Ligand-Target Recognition Principles Based on Chemical Features

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing critical insights into the principles of molecular recognition. journalijar.com For derivatives of indole carboxylic acid, including this compound, docking simulations are instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

The chemical features of the indole carboxylic acid scaffold are key to its binding capabilities. The core components responsible for target recognition typically include:

The Carboxylic Acid Group: This moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). It frequently engages in crucial interactions with polar amino acid residues (such as Arginine, Lysine (B10760008), Aspartate, or Glutamate) in the active site of target proteins. In many enzyme inhibitors, the carboxylate group also acts as a chelating agent for divalent metal ions (e.g., Mg²⁺ or Zn²⁺) that are essential for catalytic activity, as seen in HIV-1 integrase inhibitors. nih.govmdpi.com

The Indole N-H Group: The nitrogen atom of the indole ring can serve as a hydrogen bond donor, forming interactions that help anchor the ligand within the binding pocket. nih.gov

The Aromatic Indole Core: The bicyclic aromatic system can participate in favorable hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan in the target protein. nih.gov

Substituents on the Indole Ring: Halogen atoms, such as the chlorine at the 7-position, can form halogen bonds or participate in other hydrophobic and electrostatic interactions, enhancing binding affinity and modulating selectivity. mdpi.com

Docking studies on various indole carboxylic acid derivatives have revealed their potential as inhibitors for a range of targets. For example, derivatives of indole-2-carboxylic acid have been identified as promising inhibitors of HIV-1 integrase. nih.govmdpi.com Docking simulations for these compounds showed that the indole core and the C2-carboxyl group chelate two Mg²⁺ ions in the enzyme's active site, a critical interaction for inhibition. mdpi.com Further analysis of binding modes has demonstrated that substituents on the indole scaffold can extend into hydrophobic pockets or form additional interactions with viral DNA, significantly enhancing inhibitory potency. nih.gov

Similarly, docking studies of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid against human placental aromatase, a target for breast cancer therapy, revealed the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity. nih.gov The binding affinity, often expressed as a binding free energy (ΔG), quantifies the strength of the ligand-target interaction. Lower binding energy values indicate a more stable complex. nih.gov These simulations provide a rational basis for the design and optimization of new, more potent inhibitors based on the indole carboxylic acid scaffold.

Table 2: Representative Molecular Docking Results for Indole Carboxylic Acid Derivatives This table summarizes typical findings from docking studies on various indole carboxylic acid derivatives against different protein targets to illustrate ligand-target recognition principles.

Compound TypeProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesIntermolecular Interactions
Indole-2-carboxylic acid derivativeHIV-1 Integrase-6.5 to -8.5Asp64, Asp116, Glu152Hydrogen bonding, Metal chelation (Mg²⁺) nih.govmdpi.com
7-Trifluoromethyl-1H-indole-2-carboxylic acidHuman Aromatase (3S79)-7.0 to -9.0Arg115, Met374, Phe221Hydrogen bonding, Hydrophobic interactions, π-π stacking nih.gov
Indole-3-glyoxylylamide derivativeBenzodiazepine Receptor (BzR)Not specified (Ki in nM range)Not specifiedHydrogen bonding (indole N-H) nih.gov
Indole-based derivativeE. coli DNA Gyrase B-6.0 to -7.5Asp73, Gly77, Arg76Hydrogen bonding, Hydrophobic interactions nih.gov

Strategic Derivatization and Application of 7 Chloro 1h Indole 5 Carboxylic Acid As a Versatile Synthetic Intermediate

Utilization in the Construction of Architecturally Complex Indole-Containing Scaffolds

The 7-Chloro-1H-indole-5-carboxylic acid scaffold is a foundational element for the synthesis of intricate, polycyclic indole-containing structures, including those found in indole (B1671886) alkaloids. nih.gov The inherent reactivity of the indole nucleus, modulated by the chloro and carboxylic acid groups, allows for its elaboration into more complex frameworks. While direct, multi-step total syntheses starting from this specific acid are not extensively documented in readily available literature, its utility can be inferred from established indole chemistries.

The carboxylic acid at the C5 position serves as a versatile handle for various transformations. It can be readily converted into amides, esters, or other functional groups, which can then participate in intramolecular cyclization reactions to form additional rings. For instance, amide coupling followed by a Pictet-Spengler-type reaction is a classic strategy for building fused polycyclic systems onto an indole core. nih.gov

Furthermore, the indole nitrogen and the C2/C3 positions of the pyrrole (B145914) ring remain potential sites for functionalization, enabling the construction of diverse and architecturally complex molecules. nih.gov The strategic placement of the chloro group at C7 can influence the regioselectivity of these reactions and can also serve as a site for cross-coupling reactions, further expanding the synthetic possibilities. nih.gov The synthesis of indole alkaloids, which often feature complex, multi-ring systems, frequently relies on the strategic functionalization of simpler indole precursors. nih.gov

Design and Preparation of Analogous Chlorinated Indole Carboxylic Acid Derivatives

The inherent structure of this compound provides a robust platform for the design and synthesis of a wide array of analogous chlorinated indole carboxylic acid derivatives. These derivatives are often pursued to fine-tune the electronic and steric properties of the molecule, which in turn can modulate its chemical reactivity and biological activity.

The C3 position of the indole ring is inherently nucleophilic and is a common site for electrophilic substitution. The introduction of various substituents at this position can be achieved through reactions such as Vilsmeier-Haack formylation, Mannich reactions, or Friedel-Crafts acylations. The electronic nature of the substituent at C3 will, in turn, affect the reactivity of the entire indole ring system. An electron-donating group at C3 would be expected to enhance the nucleophilicity of the indole, while an electron-withdrawing group would decrease it.

The C5-carboxylic acid group is a strong electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. ucsb.edulibretexts.org This deactivating effect is most pronounced at the ortho (C4 and C6) and para (C7) positions relative to the carboxylic acid. However, the directing effect of the indole nitrogen (an activating group) also plays a crucial role. The interplay between the deactivating carboxylic acid and the activating amino group of the indole ring governs the regioselectivity of further substitutions on the benzene ring.

Substituents at the C6 position will have a significant impact on the electronic environment of the C5-carboxylic acid and the C7-chloro group. An electron-donating group at C6 would increase the electron density of the benzene ring, potentially making it more susceptible to certain reactions, while an electron-withdrawing group would have the opposite effect. frontiersin.org The steric bulk of a C6 substituent can also influence the conformation of the C5-carboxylic acid and affect its ability to interact with other molecules.

A systematic variation of substituents at these three positions allows for a fine-tuning of the molecule's properties. For example, the introduction of different alkyl or aryl groups at C3, the conversion of the C5-carboxylic acid to various amides or esters, and the placement of diverse functional groups at C6 can lead to a large library of compounds with a wide range of chemical reactivities and three-dimensional shapes. nih.govacs.org

Table 1: Predicted Influence of Substituents at Key Positions on the Reactivity of the this compound Core

PositionSubstituent TypePredicted Effect on Reactivity
C3 Electron-Donating (e.g., -CH₃, -OCH₃)Increases nucleophilicity of the indole ring, potentially facilitating further electrophilic attack.
C3 Electron-Withdrawing (e.g., -NO₂, -CN)Decreases nucleophilicity of the indole ring, making it less reactive towards electrophiles.
C5 Carboxylic Acid (-COOH)Strong deactivating group for electrophilic aromatic substitution on the benzene ring. ucsb.edulibretexts.org
C6 Electron-Donating (e.g., -NH₂, -OH)Activates the benzene ring towards electrophilic substitution, potentially overriding the deactivating effect of the C5-COOH at specific positions.
C6 Electron-Withdrawing (e.g., -NO₂, -CF₃)Further deactivates the benzene ring, making electrophilic substitution more challenging. frontiersin.org

The this compound core is an excellent starting point for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The carboxylic acid at C5 and the reactive positions on the indole ring (N1, C2, C3, C4, and C6) can all be utilized to construct fused rings.

One common strategy involves the conversion of the C5-carboxylic acid into a reactive intermediate that can undergo an intramolecular cyclization. For example, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. This isocyanate can then react with a nucleophile, either introduced at the C6 position or already present on a substituent at another position, to form a fused heterocyclic ring.

Another approach is to introduce a second functional group onto the indole ring, which can then react with the C5-carboxylic acid. For instance, nitration at the C6 position, followed by reduction to an amino group, would provide a precursor that can be cyclized to form a fused pyrimido[5,4-b]indole system. researchgate.netnih.govsemanticscholar.org Similarly, functionalization at the C4 position could lead to the formation of other fused systems.

The synthesis of pyrido[2,3-b]indoles, also known as α-carbolines, and pyrimidoindoles has been achieved through palladium-catalyzed amidation and cyclization reactions of appropriately substituted indoles. nih.govresearchgate.net While not explicitly demonstrated with this compound, these methods could likely be adapted. For example, conversion of the C5-carboxylic acid to an amide, followed by introduction of a suitable functional group at the C6 position, could set the stage for a palladium-catalyzed intramolecular cyclization to form a fused pyridone or pyrimidone ring.

Table 2: Potential Fused Heterocyclic Systems Derivable from this compound

Fused HeterocyclePotential Synthetic Strategy
Pyrimido[5,4-b]indole Nitration at C6, reduction to amine, and cyclization with a one-carbon synthon. researchgate.netnih.govsemanticscholar.org
Pyrido[2,3-b]indole Functionalization at C6 with a two-carbon unit followed by cyclization with the indole nitrogen or C5-carboxamide. nih.govresearchgate.net
Oxazino[6,5-b]indole Introduction of a hydroxyl group at C6 followed by cyclization with the C5-carboxylic acid.
Thiazolo[5,4-b]indole Introduction of an amino group at C6 followed by reaction with a thiocarbonyl source and cyclization.

Contribution of the Indole Carboxylic Acid Core to Rational Ligand Design and Molecular Recognition Studies

The this compound core possesses several chemical features that are critical for its role in rational ligand design and molecular recognition studies. The specific arrangement of the chloro group, the carboxylic acid, and the indole NH group provides a unique combination of hydrogen bond donors and acceptors, hydrophobic surfaces, and potential for halogen bonding, all of which are key determinants of a ligand's ability to bind to a biological target.

The indole NH group is a classic hydrogen bond donor, and this interaction is often a key anchor point for indole-containing ligands in protein binding pockets. The C5-carboxylic acid is a versatile functional group that can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). At physiological pH, the carboxylic acid will be deprotonated to a carboxylate, which can form strong ionic interactions (salt bridges) with positively charged amino acid residues such as lysine (B10760008) and arginine in a protein's active site.

The C7-chloro group is an interesting feature that can contribute to binding in several ways. As a halogen atom, it can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine. acs.org Halogen bonds can be surprisingly strong and highly directional, providing an additional level of specificity to ligand binding. researchgate.net The chloro group also increases the lipophilicity of the benzene portion of the indole, which can enhance hydrophobic interactions with nonpolar regions of a binding pocket.

Molecular modeling and docking studies of indole derivatives have highlighted the importance of these interactions. For example, in studies of indole-2-carboxamides as allosteric modulators of the CB1 receptor, the indole ring was found to be crucial for binding to the allosteric site, while the amide functionality at C2 was critical for the allosteric effects. acs.org Similarly, molecular docking studies of 7-azaindole (B17877) derivatives as anticancer agents have shown that the indole-like core interacts with key residues in the binding pocket through hydrogen bonds and π-π stacking interactions. nih.gov

The rigid, planar structure of the indole ring provides a well-defined scaffold for the presentation of these functional groups in three-dimensional space. By systematically modifying the substituents at other positions on the indole ring, medicinal chemists can optimize the binding affinity and selectivity of a ligand for its target protein.

Table 3: Key Chemical Features of this compound for Molecular Recognition

Chemical FeaturePositionPotential InteractionsSignificance in Ligand Design
Indole NH N1Hydrogen Bond DonorAnchoring the ligand in the binding pocket.
Carboxylic Acid C5Hydrogen Bond Donor/Acceptor, Ionic Interactions (as carboxylate)Strong polar interactions, salt bridge formation.
Chloro Group C7Halogen Bonding, Hydrophobic InteractionsEnhances binding affinity and selectivity, increases lipophilicity. acs.orgresearchgate.net
Aromatic System Indole Ringπ-π Stacking, Hydrophobic InteractionsInteraction with aromatic amino acid residues.

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